molecular formula C9H8FNO B1433777 3-Fluoro-6-methoxy-2-methylbenzonitrile CAS No. 1896827-63-6

3-Fluoro-6-methoxy-2-methylbenzonitrile

Cat. No.: B1433777
CAS No.: 1896827-63-6
M. Wt: 165.16 g/mol
InChI Key: OXYQCSBPEMLMAZ-UHFFFAOYSA-N
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Description

3-Fluoro-6-methoxy-2-methylbenzonitrile is a substituted benzonitrile derivative featuring a fluorine atom at position 3, a methoxy group at position 6, and a methyl group at position 2 of the aromatic ring. This compound belongs to a class of aromatic nitriles, which are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and electronic properties. The fluorine atom enhances metabolic stability and lipophilicity, while the methoxy and methyl groups contribute to steric and electronic modulation of the aromatic system.

Properties

IUPAC Name

3-fluoro-6-methoxy-2-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c1-6-7(5-11)9(12-2)4-3-8(6)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXYQCSBPEMLMAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C#N)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-6-methoxy-2-methylbenzonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-6-methoxybenzaldehyde and methylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent such as ethanol or methanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure 3-Fluoro-6-methoxy-2-methylbenzonitrile.

Industrial Production Methods

In an industrial setting, the production of 3-Fluoro-6-methoxy-2-methylbenzonitrile may involve large-scale reactors and automated processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and advanced purification techniques are employed to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-6-methoxy-2-methylbenzonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom and methoxy group on the benzene ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

3-Fluoro-6-methoxy-2-methylbenzonitrile has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Fluoro-6-methoxy-2-methylbenzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Functional Group Analysis

The table below compares 3-Fluoro-6-methoxy-2-methylbenzonitrile with four structurally related benzonitriles from the evidence, emphasizing substituent positions, molecular weights, and functional group effects:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences from Target Compound Evidence ID
3-Fluoro-2-methoxybenzonitrile F (3), OCH₃ (2), CN (1) C₈H₆FNO 151.14 77801-22-0 Methoxy at position 2 instead of 6; lacks methyl
3-Isopropoxy-2-methoxy-6-methylbenzonitrile OCH(CH₃)₂ (3), OCH₃ (2), CH₃ (6) C₁₂H₁₅NO₂ 205.26 1260522-90-4 Isopropoxy at 3; methyl at 6 instead of 2
2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile F (2), CH₂OH (4), OCH₃ (6), CN (1) C₁₀H₉FNO₂ 181.16 2090953-73-2 Fluoro at 2; hydroxymethyl at 4; lacks methyl
3-({[2-Chloro-6-(trifluoromethyl)phenyl]amino}methyl)benzonitrile Cl (2), CF₃ (6), NHCH₂ (linker) C₁₅H₁₀ClF₃N₂ 310.70 869682-11-1 Chloro and trifluoromethyl substituents; complex linker

Key Observations:

Substituent Position Sensitivity: The position of methoxy groups significantly impacts electronic properties. For example, 3-Fluoro-2-methoxybenzonitrile (methoxy at 2) exhibits stronger electron-donating effects at the ortho position compared to the target compound’s methoxy at position 6 . Methyl groups at position 2 (target) vs.

Functional Group Contributions: Fluorine at position 3 (target) vs. The target’s fluorine at 3 may enhance para-directed electrophilic substitution . Hydroxymethyl groups (e.g., in ’s compound) introduce polarity and hydrogen-bonding capacity absent in the target, impacting solubility and biological activity.

Molecular Weight and Complexity: The target compound’s molecular weight is estimated to be ~165–170 g/mol (based on formula C₉H₇FNO), intermediate between simpler derivatives (e.g., 151 g/mol in ) and bulkier analogs like the trifluoromethyl-containing compound (310.70 g/mol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoro-6-methoxy-2-methylbenzonitrile
Reactant of Route 2
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3-Fluoro-6-methoxy-2-methylbenzonitrile

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